(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H14ClNO3S2 and its molecular weight is 367.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis and Characterization : A new series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives have been synthesized, characterized, and evaluated for their antibacterial and antifungal activities. These compounds were synthesized by reacting azetidin-2-one with benzene sulfonyl chloride in the presence of pyridine and tested via the broth dilution method (Shah et al., 2014).
Antimicrobial Evaluation : Another study focused on the synthesis of novel azetidinones and their evaluation for antimicrobial activities. The structures of these compounds were established based on analytical and spectral data, and they demonstrated significant antibacterial and antifungal effects (Prajapati & Thakur, 2014).
Electronic Transport Mechanism in Polymers
Semiconducting Properties : Research on poly(azomethine sulfone)s has revealed their semiconducting properties, established through the investigation of electrical conductivity and Seebeck coefficient in thin-film samples. The study provided insights into the electronic transport mechanism within these polymers, linking their chemical structures to their electrical properties (Rusu et al., 2007).
Antimicrobial and Antifungal Activities of Derivatives
Synthesis and Evaluation : The antimicrobial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone have been explored, showcasing the potential of these compounds to serve as novel antimicrobial agents against various bacterial and fungal strains (Patel & Patel, 2017).
Novel Synthesis of Cephalosporins
Cephalosporin Synthesis : A novel synthesis pathway for cephalosporins has been developed, involving the hydration of 4-(3-substituted prop-2-ynylthio)azetidin-2-ones. This method provides a convenient route to β-oxo-sulphides and -sulphoxides, crucial for cephalosporin synthesis, demonstrating antibacterial activity (Nayler et al., 1976).
Properties
IUPAC Name |
(E)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S2/c17-12-3-6-14(7-4-12)23(20,21)15-10-18(11-15)16(19)8-5-13-2-1-9-22-13/h1-9,15H,10-11H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSYYBMJLAFNAA-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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